molecular formula C23H24N2O B11115634 2-(4-Methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline

2-(4-Methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline

Cat. No.: B11115634
M. Wt: 344.4 g/mol
InChI Key: VACWAGUGGDBUFL-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the 4-METHYLPHENYL Group: This step involves the Friedel-Crafts alkylation of the quinoline core with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 4-METHYLPIPERIDINE-1-CARBONYL Group: The final step involves the acylation of the intermediate product with 4-methylpiperidine-1-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(4-METHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the 4-METHYLPIPERIDINE-1-CARBONYL group, resulting in different chemical and biological properties.

    4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE: Lacks the 2-(4-METHYLPHENYL) group, leading to variations in reactivity and applications.

Uniqueness

2-(4-METHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE is unique due to the presence of both the 4-METHYLPHENYL and 4-METHYLPIPERIDINE-1-CARBONYL groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

[2-(4-methylphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H24N2O/c1-16-7-9-18(10-8-16)22-15-20(19-5-3-4-6-21(19)24-22)23(26)25-13-11-17(2)12-14-25/h3-10,15,17H,11-14H2,1-2H3

InChI Key

VACWAGUGGDBUFL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C

solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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